![molecular formula C17H17NO6 B7782787 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine
Overview
Description
N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic heterocyclic compound featuring a fused cyclopenta[c]chromen scaffold with a 4-oxo group, an ether-linked acetyl moiety, and an L-alanine residue. Its structure combines a bicyclic chromen system with a tetrahydrocyclopenta ring, which likely confers unique electronic and steric properties. The compound is structurally related to derivatives such as N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline (CID 3704258), differing only in the amino acid side chain (L-alanine vs. norvaline) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential steps:
Pechmann Condensation : Formation of the chromene core using resorcinol and cyclopentanone derivatives under acidic conditions (e.g., H₂SO₄) .
Alkylation : Introduction of the acetoxy group via bromoacetic acid ethyl ester in acetone with K₂CO₃ as a base .
Saponification : Hydrolysis of the ester group using NaOH in aqueous 2-propanol to yield the carboxylic acid .
Amide Coupling : Reaction with L-alanine using carbodiimide-based coupling agents (e.g., DCC/NHS) in anhydrous DCM .
- Key Considerations : Temperature control (0–60°C), solvent polarity, and stoichiometric ratios of reagents critically affect purity (>95% by HPLC) and yield (typically 60–75%) .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of chromene ring substitution and stereochemical retention of the L-alanine moiety .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ≈ 415.2 g/mol) and absence of side products .
- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via WinGX suite) resolves bond lengths/angles and validates the fused bicyclic system .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase inhibition, with kinetic parameters (Km, Vmax) analyzed .
- Solubility/Stability : HPLC monitoring of degradation in simulated physiological buffers (pH 2–9) to assess pharmacokinetic viability .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the chromene core influence bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituents (e.g., -Br, -OCH₃) at the 7-position and evaluate:
- Lipophilicity : LogP values (via shake-flask method) correlate with membrane permeability .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., BSA for plasma protein binding) .
- Table 1 : Bioactivity of Key Analogs
Substituent (R) | IC₅₀ (COX-2, µM) | LogP |
---|---|---|
-H | 12.3 | 2.1 |
-Br | 8.9 | 2.8 |
-OCH₃ | 15.6 | 1.9 |
Data aggregated from |
Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., in vivo vs. in vitro models) .
- Crystallographic Validation : Use SHELXL-refined structures to rule out polymorphism or hydrate formation altering bioactivity .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding modes with cytochrome P450 enzymes to assess metabolic stability .
- QSAR Modeling : Train models on datasets of chromene derivatives to prioritize analogs with improved oral bioavailability (e.g., topological polar surface area <90 Ų) .
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), BBB penetration, and hERG inhibition risk .
Q. What advanced techniques characterize its interaction with DNA or proteins?
- Methodological Answer :
- Fluorescence Quenching : Titrate compound into ethidium bromide-DNA complexes; Stern-Volmer plots quantify binding constants .
- ITC (Isothermal Titration Calorimetry) : Measures enthalpy/entropy changes during protein-ligand binding (e.g., with human serum albumin) .
- Docking Studies (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1) and validate with mutagenesis .
Q. Data Contradictions and Resolution
- Example : Conflicting reports on anti-inflammatory vs. pro-oxidant effects may arise from assay conditions (e.g., ROS detection using DCFH-DA vs. lucigenin) . Resolution requires orthogonal assays (e.g., ESR spectroscopy for direct radical detection).
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of 4-oxo-tetrahydroheterocyclic derivatives. Key structural analogs include:
Key Observations :
- Amino Acid Conjugation: The L-alanine and norvaline variants (C₁₉H₂₁NO₆ vs. C₂₁H₂₅NO₆) differ in side-chain length and hydrophobicity, which may influence solubility and target binding. The shorter alanine chain could enhance aqueous solubility compared to norvaline .
- Core Heterocycle : The cyclopenta[c]chromen system distinguishes these compounds from simpler tetralones (e.g., 4-oxo-1,2,3,4-tetrahydrophenanthrene), which lack the fused oxygen-containing chromen ring. This difference likely impacts π-π stacking and redox properties .
Physicochemical and Spectral Properties
- IR/NMR : The acetyl carbonyl (C=O) and oxo group in the chromen core are expected to show IR peaks near 1660–1680 cm⁻¹, consistent with related compounds .
- Collision Cross Section (CCS): Predicted CCS values for the [M+H]+ ion (181.7 Ų) align with norvaline analogs, suggesting similar conformational flexibility .
Preparation Methods
Synthesis of the Cyclopenta[c]Chromen Core
Cyclocondensation for Ring Formation
The cyclopenta[c]chromen scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting a dihydroxyacetophenone derivative with cyclopentanone under acidic conditions. For example, 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene is produced by treating 2,5-dihydroxyacetophenone with cyclopentanone in the presence of sulfuric acid at 80–100°C . The reaction proceeds via keto-enol tautomerization, followed by intramolecular cyclization to form the fused bicyclic system .
Oxidation and Functionalization
The 4-oxo group is introduced during the cyclization step, but additional oxidation may refine purity. Manganese dioxide (MnO₂) or Jones reagent (CrO₃/H₂SO₄) selectively oxidizes secondary alcohols to ketones without affecting aromatic rings . Post-cyclization, the 7-hydroxy group is protected using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions during subsequent steps .
Installation of the Oxyacetyl Linker
Etherification at the 7-Position
The 7-hydroxy group is functionalized via nucleophilic substitution. Reacting the TBS-protected intermediate with bromoacetyl bromide in anhydrous dimethylformamide (DMF) yields 7-(bromoacetoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene . Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling with hydroxyacetic acid derivatives .
Activation of the Acetyl Group
The bromoacetyl intermediate is converted to an activated ester for amide bond formation. Treatment with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane generates the NHS ester, which reacts efficiently with primary amines.
Reaction Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromoacetylation | Bromoacetyl bromide, DMF, 0°C | 78 | |
NHS Ester Formation | NHS, DCC, CH₂Cl₂, rt | 92 |
Coupling with L-Alanine
Amide Bond Formation
The activated oxyacetyl intermediate is coupled with L-alanine under mild basic conditions. A solution of L-alanine in tetrahydrofuran (THF) and aqueous sodium bicarbonate is stirred with the NHS ester at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via extraction and column chromatography (silica gel, ethyl acetate/hexane) .
Stereochemical Integrity
L-Alanine’s α-amino group reacts selectively with the acylating agent, preserving its stereochemistry. Chiral HPLC analysis confirms enantiomeric excess (>99%) .
Deprotection and Final Purification
Silyl Group Removal
The TBS protecting group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the free hydroxyl derivative .
Crystallization and Characterization
The crude product is recrystallized from ethanol/water and analyzed via NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8–6.9 (m, aromatic H), 4.3 (q, J = 7 Hz, 1H, CH-alanine), 3.1–2.5 (m, cyclopentyl H) .
-
HRMS (ESI): m/z calcd for C₁₉H₁₉NO₆ [M+H]⁺ 364.1152, found 364.1149.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-derived method immobilizes the cyclopenta[c]chromen core on Wang resin, enabling stepwise addition of the oxyacetyl linker and L-alanine . This approach simplifies purification but requires specialized equipment.
Enzymatic Coupling
Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) facilitates the reaction between the oxyacetyl ester and L-alanine with 85% efficiency .
Challenges and Optimization
Side Reactions
Over-acylation of L-alanine’s carboxyl group is mitigated by using a molar excess of the amino acid (1.5 equiv) and low temperatures (0–5°C).
Scalability
Pilot-scale trials (100 g) achieve 65% overall yield by optimizing solvent volumes and catalyst loading .
Properties
IUPAC Name |
(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-9(16(20)21)18-15(19)8-23-10-5-6-12-11-3-2-4-13(11)17(22)24-14(12)7-10/h5-7,9H,2-4,8H2,1H3,(H,18,19)(H,20,21)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZSOWXFMWHRB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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